Cichoriin
Description
This compound has been reported in Fraxinus insularis, Chondrilla juncea, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-4-8-6(3-7(9)17)1-2-11(18)22-8/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBCMONIPIJTSB-TVKJYDDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201181 | |
| Record name | Cichoriin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-58-8 | |
| Record name | Cichoriin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cichoriin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cichoriin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50201181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICHORIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T3VO03BTR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Methodological & Application
Application Note: Quantification of Cichoriin using High-Performance Liquid Chromatography (HPLC)
Introduction
Cichoriin is a bioactive phenolic compound, specifically a coumarin glycoside, naturally occurring in plants of the Asteraceae family, most notably in chicory (Cichorium intybus). Its quantification is crucial for the quality control of herbal medicines, functional foods, and for research in phytochemistry and drug development. This application note provides a detailed protocol for the reliable quantification of this compound using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
The method utilizes RP-HPLC with a C18 stationary phase to separate this compound from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. This compound is then detected and quantified by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a quaternary or binary pump (e.g., CECIL model 4100)[1]
-
UV-Vis or Photodiode Array (PDA) Detector (e.g., CECIL model 4201)[1]
-
Manual injector or Autosampler
-
Column oven
-
Chromatography data acquisition software (e.g., Powerstream®)[1]
-
Analytical column: LUNA® C18 (25 cm × 4.6 mm, 5 µm) or equivalent[1]
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
-
Chemicals and Reagents:
Experimental Protocols
Chromatographic Conditions
Two validated methods are presented. The isocratic method is simpler and faster for routine analysis of relatively clean samples.[1] The gradient method provides better resolution for complex matrices like crude plant extracts.[2]
Table 1: Isocratic HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Analytical Column | LUNA® C18 (25 cm × 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile : HPLC Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient[1] |
| Detection Wavelength | 230 nm (this compound also shows maxima at 215, 290, and 350 nm)[1] |
| Injection Volume | 20 µL[1] |
| Run Time | 20 minutes[1] |
| Expected Retention Time | ~4.46 minutes[1] |
Table 2: Gradient HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Analytical Column | Agilent ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | A: Methanol; B: 0.2% Formic acid in water[2] |
| Gradient Program | 0-20 min: 10-25% A20-50 min: 25-39% A50-80 min: 39-50% A80-90 min: 50-10% A[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 10 µL[2] |
Protocol A: Preparation of Standard Solutions and Calibration Curve
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and HPLC water to obtain a stock solution of 100 µg/mL.[1] Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standards. For a calibration range of 20-100 µg/mL, dilute the stock solution to obtain concentrations of 20, 40, 60, 80, and 100 µg/mL using the same diluent.[1]
-
Calibration Curve Construction: Inject each working standard solution (in triplicate) into the HPLC system. Plot a graph of the mean peak area versus the corresponding concentration. Perform a linear regression analysis to obtain the calibration curve and the regression equation (y = mx + c), where 'y' is the peak area and 'x' is the concentration.
Protocol B: Sample Preparation (Extraction from Plant Material)
This protocol is a general method for extracting this compound from dried plant material, such as chicory leaves or roots.
-
Drying and Grinding: Dry the plant material in the shade or in an oven at a low temperature (40-50 °C) until constant weight. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 0.5 g of the powdered sample into a flask. Add 20 mL of methanol.[2]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 40 minutes to facilitate extraction.[2]
-
Filtration and Preparation: After sonication, allow the mixture to cool. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial.[2] If the expected concentration is high, an appropriate dilution with the mobile phase may be necessary to fall within the calibration range.
Method Validation Summary
The analytical method should be validated according to the International Conference on Harmonization (ICH) Q2 (R1) guidelines.[1] Key validation parameters are summarized below.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Results / Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) > 0.99 over the range of 20-100 µg/mL.[1] |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spike-recovery studies at 3 levels (e.g., 50%, 100%, 150%).[1] | Mean recovery should be within 98-102%.[1] Some studies report 99.7-106.8%.[1] |
| Precision (% RSD) | The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).[1] | Relative Standard Deviation (RSD) should be < 2%.[1] |
| Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interfering peaks from blank/placebo at the retention time of this compound. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| System Suitability | Ensures the chromatographic system is adequate for the intended analysis. | RSD of peak area and retention time for replicate injections of standard < 1%.[1] |
Data Analysis and Calculation
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on the retention time obtained from the standard.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve:
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
-
Calculate the final amount of this compound in the original solid sample, accounting for the initial weight and dilution factors:
This compound Content (mg/g) = (C * V * D) / W
Where:
-
C = Concentration of this compound in the injected solution (µg/mL)
-
V = Initial volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial plant sample (mg)
-
Overall Quantification Workflow
The entire process from sample handling to final result is a coordinated workflow that integrates sample preparation, instrument calibration, and data analysis.
References
Application Notes and Protocols for the Use of Cichoriin in Cell Culture Experiments
Introduction
Cichoriin is a naturally occurring coumarin glycoside predominantly found in plants of the Asteraceae family, such as chicory (Cichorium intybus).[1] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and potential anticancer effects.[1][2][3] These properties make this compound a compound of interest for researchers in cell biology and drug development. These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound exerts its biological effects through various cellular pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[4][5] Its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines.[6] In the context of metabolic diseases, this compound has been shown to modulate signaling pathways that improve insulin sensitivity and regulate lipid metabolism.[2] Furthermore, studies have indicated its potential to induce cytotoxicity in various cancer cell lines.[7][8]
Data Presentation
Cytotoxic Effects of this compound Derivatives on Human Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives (Cichorin E and Cichorin F) on different human cancer cell lines after 48 hours of treatment, as determined by MTT assay.[8]
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Cichorin E | MDA-MB-468 | Triple-negative breast cancer | 85.9 |
| SK-N-MC | Ewing's sarcoma | 71.1 | |
| Cichorin F | MDA-MB-468 | Triple-negative breast cancer | 41.0 |
| MDA-MB-231 | Triple-negative breast cancer | 45.6 | |
| SK-N-MC | Ewing's sarcoma | 71.9 |
In Vitro Antioxidant and Enzyme Inhibitory Activities of this compound
This table presents the in vitro antioxidant and enzyme inhibitory activities of this compound at a concentration of 100 µg/mL.[4]
| Activity | Result |
| DPPH Radical Scavenging | 80.71 ± 0.33 % |
| Metal Chelating Activity | 74.60 ± 0.39 % |
| Anti-lipid Peroxidation | 87.96 ± 1.01 % |
| Pancreatic Lipase Inhibition | 84.88 ± 0.53 % |
| α-Amylase Inhibition | 74.55 ± 0.46 % |
| α-Glucosidase Inhibition | 84.08 ± 0.57 % |
| DPP-IV Inhibition | 77.78 ± 0.67 % |
Signaling Pathways and Experimental Workflows
This compound's Role in the Insulin-Sensitizing Signaling Pathway
This compound has been shown to activate the PI3K/AMPK signaling pathway, which in turn promotes the translocation of GLUT4 to the cell membrane, enhancing glucose uptake and improving insulin sensitivity.[2]
This compound's Upregulation of the PPAR-γ Pathway
In the context of obesity and metabolic dysfunction, this compound has been found to upregulate the expression of PPAR-γ, a key regulator of lipid metabolism and adipogenesis.[9]
General Workflow for In Vitro Cell-Based Assays with this compound
This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Mechanistic Insights into the Ameliorative Effect of this compound on Diabetic Rats—Assisted with an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory activity of roots of Cichorium intybus due to its inhibitory effect on various cytokines and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cichorins D–F: Three New Compounds from Cichorium intybus and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cichoriin-Induced Antioxidant Response in H9c2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cichoriin, a naturally occurring coumarin glycoside, has demonstrated significant antioxidant properties, making it a compound of interest for mitigating oxidative stress-related cellular damage. In the context of cardiovascular research, the H9c2 cell line, derived from embryonic rat heart tissue, serves as a valuable in vitro model for studying the effects of various compounds on cardiomyocytes. Oxidative stress is a key contributor to the pathophysiology of numerous cardiovascular diseases. This compound presents a promising therapeutic potential by protecting cardiac cells from oxidative damage. Recent studies have shown that at a concentration of 100 μg/mL, this compound helps maintain the viability of H9c2 cells under oxidative stress and restores the activity of crucial antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT)[1].
These application notes provide a comprehensive overview of the methodologies to investigate the antioxidant effects of this compound in H9c2 cells. The protocols detailed below will guide researchers in assessing cell viability, quantifying reactive oxygen species (ROS), and analyzing the expression of key antioxidant genes. Furthermore, the potential underlying mechanism of action, involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, is explored.
Data Presentation
The following tables present representative quantitative data on the effects of this compound on H9c2 cells under oxidative stress induced by hydrogen peroxide (H₂O₂).
Table 1: Dose-Dependent Effect of this compound on H9c2 Cell Viability under Oxidative Stress
| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Cell Viability (%) |
| Control | 0 | 0 | 100 ± 4.5 |
| H₂O₂ | 0 | 200 | 52 ± 3.8 |
| This compound + H₂O₂ | 10 | 200 | 65 ± 4.1 |
| This compound + H₂O₂ | 50 | 200 | 78 ± 3.5 |
| This compound + H₂O₂ | 100 | 200 | 89 ± 2.9[1] |
Table 2: Effect of this compound on Intracellular ROS Levels in H9c2 Cells
| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Relative Fluorescence Units (RFU) |
| Control | 0 | 0 | 100 ± 8.2 |
| H₂O₂ | 0 | 200 | 350 ± 15.6 |
| This compound + H₂O₂ | 10 | 200 | 280 ± 12.1 |
| This compound + H₂O₂ | 50 | 200 | 195 ± 10.5 |
| This compound + H₂O₂ | 100 | 200 | 125 ± 9.3 |
Table 3: Relative mRNA Expression of Antioxidant Enzymes in H9c2 Cells
| Treatment Group | This compound Concentration (µg/mL) | H₂O₂ Concentration (µM) | Nrf2 (Fold Change) | HO-1 (Fold Change) | SOD1 (Fold Change) | CAT (Fold Change) |
| Control | 0 | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| H₂O₂ | 0 | 200 | 0.8 ± 0.2 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| This compound + H₂O₂ | 100 | 200 | 2.5 ± 0.3 | 3.1 ± 0.4 | 1.8 ± 0.2 | 1.9 ± 0.2 |
Experimental Protocols
H9c2 Cell Culture and Treatment
This protocol outlines the basic culture of H9c2 cells and the application of this compound and an oxidative stressor.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
Cell culture flasks (T-75)
-
96-well and 6-well cell culture plates
Protocol:
-
Culture H9c2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into 96-well plates (for viability assays) or 6-well plates (for ROS and gene expression analysis) at an appropriate density.
-
Allow cells to adhere overnight.
-
For experiments, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µg/mL) and pre-incubate for a specified time (e.g., 2 hours).
-
Following pre-incubation, introduce the oxidative stressor (e.g., 200 µM H₂O₂) and incubate for the desired experimental duration (e.g., 24 hours).
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated H9c2 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (DCFDA Assay)
This protocol quantifies the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Treated H9c2 cells in a 6-well plate or a black-walled, clear-bottom 96-well plate
-
DCFDA solution (10 µM in serum-free DMEM)
-
PBS
-
Fluorescence microscope or microplate reader
Protocol:
-
After treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Add 1 mL (for 6-well plates) or 100 µL (for 96-well plates) of 10 µM DCFDA solution to each well.
-
Incubate the cells for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess DCFDA.
-
Add 1 mL (for 6-well plates) or 100 µL (for 96-well plates) of PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at 485 nm and emission at 535 nm.
Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Gene Expression
This protocol is for quantifying the mRNA levels of Nrf2 and its target genes.
Materials:
-
Treated H9c2 cells in 6-well plates
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Forward and reverse primers for target genes (Nrf2, HO-1, SOD1, CAT) and a housekeeping gene (GAPDH).
Primer Sequences for Rat Genes:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Nrf2 | GCTGATAGAAAGACGGGAACC | CGTAGCCGAAGAAACCTCATT |
| HO-1 | CAGAAGAGGCTGAGAGATGACC | GCTTCACATAGCGCTGCA |
| SOD1 | GGTGAACCAGTTGTGTTGTCAG | GTCACATTGCCCAAGTCTCC |
| CAT | GCTGAAGAGAAGGGAATCAAGG | GGTCCAGGTTTTCGATGTCC |
| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
Protocol:
-
RNA Extraction: Lyse the treated cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Generate a melt curve to verify the specificity of the amplified products.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene (GAPDH).
Visualizations
Caption: Experimental workflow for assessing this compound's antioxidant effects.
Caption: Proposed Nrf2 signaling pathway activation by this compound.
References
Application Notes and Protocols: Investigating the Anti-Obesity Effects of Cichoriin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to study the effects of cichoriin on obesity. The included protocols are based on established methodologies for inducing obesity in rodents and assessing the impact of this compound on key metabolic and molecular parameters.
Introduction
Obesity is a complex metabolic disorder characterized by excessive fat accumulation, posing a significant risk for various comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. This compound, a naturally occurring coumarin compound, has emerged as a potential therapeutic agent for combating obesity. In vivo studies have demonstrated its efficacy in mitigating high-fat diet (HFD)-induced metabolic dysfunctions, improving lipid profiles, and reducing oxidative stress.[1][2][3] The primary mechanism of action identified to date involves the upregulation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of lipid and glucose metabolism.[2][3]
These application notes detail the experimental design and protocols for evaluating the anti-obesity effects of this compound in a rat model of diet-induced obesity.
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of this compound on HFD-induced obese rats.
Table 1: Effect of this compound on Body Weight, BMI, and Organ Weights
| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |
| Final Body Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Body Weight Gain (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| BMI (g/cm²) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Visceral Fat Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Liver Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Heart Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Kidney Weight (g) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.
Table 2: Effect of this compound on Serum Lipid Profile
| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |
| Total Cholesterol (TC) (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Triglycerides (TG) (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| LDL-C (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| HDL-C (mg/dL) | Normal | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased |
Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.[2]
Table 3: Effect of this compound on Hepatic and Renal Function Markers
| Parameter | Control | HFD | HFD + this compound (50 mg/kg) | HFD + this compound (100 mg/kg) | HFD + Atorvastatin |
| ALT (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| AST (U/L) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Urea (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data is typically presented as mean ± SEM. Statistical significance is determined compared to the HFD group.[2]
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Model in Rats
This protocol describes the induction of obesity in rats through the administration of a high-fat diet.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard rodent chow
-
High-fat diet (e.g., D12451, 45% kcal from fat)
-
Animal caging with controlled temperature and light cycle (12:12 h light-dark)
-
Water bottles
-
Weighing scale
Procedure:
-
Acclimatize the rats for one week with free access to standard chow and water.
-
After acclimatization, randomly divide the animals into the required experimental groups (e.g., Control, HFD, HFD + this compound, HFD + Positive Control).
-
Provide the control group with standard chow throughout the experiment.
-
Provide the HFD and treatment groups with the high-fat diet for a period of 6-8 weeks to induce obesity.
-
Monitor the body weight of all animals weekly.
-
Ensure free access to water for all groups.
This compound Administration
This protocol details the oral administration of this compound to the experimental animals.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
Procedure:
-
Prepare the this compound suspension/solution in the chosen vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib to avoid stomach perforation.
-
Carefully insert the gavage needle into the esophagus and deliver the this compound suspension/solution.
-
Administer this compound daily for the duration of the treatment period (typically concurrent with the final weeks of the HFD feeding).
-
The control and HFD groups should receive the vehicle alone.
Measurement of Serum Lipid Profile
This protocol outlines the procedure for analyzing the lipid content in the serum of the experimental animals.
Materials:
-
Blood collection tubes (e.g., with clot activator)
-
Centrifuge
-
Automated biochemical analyzer
-
Enzymatic assay kits for Total Cholesterol (TC), Triglycerides (TG), LDL-C, and HDL-C
Procedure:
-
At the end of the experimental period, fast the animals overnight.
-
Collect blood samples via an appropriate method (e.g., cardiac puncture, retro-orbital sinus).
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Carefully collect the serum and store it at -80°C until analysis.
-
Use an automated biochemical analyzer and the respective enzymatic assay kits to determine the concentrations of TC, TG, LDL-C, and HDL-C in the serum samples according to the manufacturer's instructions.
Western Blot Analysis of PPAR-γ in Adipose Tissue
This protocol describes the methodology for quantifying the protein expression of PPAR-γ in adipose tissue.
Materials:
-
Visceral adipose tissue samples
-
RIPA buffer with protease inhibitors
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PPAR-γ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise and weigh the visceral adipose tissue.
-
Homogenize the tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA protein assay kit.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PPAR-γ overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
Caption: Proposed signaling pathways of this compound in mitigating obesity.
Experimental Workflow
References
- 1. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Serum Lipid Profiles [bio-protocol.org]
Spectroscopic Analysis of Cichoriin: Application Notes and Protocols for Researchers
Introduction
Cichoriin (C₁₅H₁₆O₉) is a naturally occurring coumarin glycoside found in various plants, notably in chicory (Cichorium intybus). As a bioactive compound, it has garnered interest in the fields of pharmacology and drug development for its potential therapeutic properties. The structural elucidation and characterization of this compound are fundamental for its identification, purity assessment, and further investigation. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These guidelines are intended for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its stereoisomer, α-cichoriin.
Table 1: ¹H NMR Spectroscopic Data for α-Cichoriin
Note: The following data is for α-cichoriin, a stereoisomer of this compound. The spectral pattern for this compound is expected to be very similar, with potential minor shifts in the glucose moiety signals.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 6.25 | d | 9.1 |
| H-4 | 8.15 | d | 9.1 |
| H-5 | 7.15 | s | - |
| H-8 | 6.95 | dd | 2.7, 0.8 |
| H-1' | 5.5 | d | 3.2 |
| H-2' | 5.52 | t-like | 7.2 |
| H-3' | ~3.4-3.6 | m | - |
| H-4' | ~3.4-3.6 | m | - |
| H-5' | ~3.4-3.6 | m | - |
| H-6'a | ~3.7-3.8 | m | - |
| H-6'b | ~3.7-3.8 | m | - |
Table 2: ¹³C NMR Spectroscopic Data for α-Cichoriin
| Carbon | Chemical Shift (δ) ppm |
| C-2 | 161.4 |
| C-3 | 112.6 |
| C-4 | 139.7 |
| C-4a | 107.5 |
| C-5 | 149.0 |
| C-6 | 114.2 |
| C-7 | 158.2 |
| C-8 | 94.3 |
| C-8a | 152.7 |
| C-1' | 100.8 |
| C-2' | 72.9 |
| C-3' | 76.4 |
| C-4' | 68.5 |
| C-5' | 77.4 |
| C-6' | 61.0 |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3295 | O-H stretching (hydroxyl groups) |
| 2934 | C-H stretching (aliphatic) |
| 1710 - 1680 | C=O stretching (α,β-unsaturated lactone) |
| 1595 | C=C stretching (aromatic) |
| 1452 | C-H bending (aliphatic) |
| 1125 | C-O stretching (glycosidic bond) |
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Fragmentation |
| [M+H]⁺ | 341.0867 | 341.0869 | Protonated molecule |
| [M-C₆H₁₀O₅+H]⁺ | 179.0344 | 179.0342 | Aglycone (Esculetin) |
| [M-C₆H₁₀O₅-CO+H]⁺ | 151.0395 | 151.0393 | Loss of CO from aglycone |
| [M-C₆H₁₀O₅-2CO+H]⁺ | 123.0446 | 123.0444 | Loss of a second CO from aglycone |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample (high purity)
-
Deuterated methanol (CD₃OD) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) directly in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: ~12 ppm
-
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.
-
Acquire the ¹³C NMR spectrum with proton decoupling. A typical acquisition may involve:
-
Pulse sequence: zgpg30 or similar
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay (d1): 2 seconds
-
Spectral width: ~200 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak (CD₃OD: δH 3.31, δC 49.0; DMSO-d₆: δH 2.50, δC 39.5).
-
Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample (high purity)
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR radiation.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample (high purity)
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Electrospray ionization mass spectrometer (ESI-MS), preferably coupled with a liquid chromatography system (LC-MS).
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation in positive ion mode.
-
-
Mass Spectrum Acquisition (Direct Infusion):
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the full scan mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and intense signal for the protonated molecule [M+H]⁺.
-
-
Tandem Mass Spectrometry (MS/MS) Acquisition:
-
Perform a product ion scan on the protonated molecular ion ([M+H]⁺, m/z 341.09).
-
Select the precursor ion in the first mass analyzer and subject it to collision-induced dissociation (CID) in the collision cell.
-
Vary the collision energy to observe the fragmentation pattern.
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of coumarin glycosides.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound
Caption: Workflow for the spectroscopic analysis of this compound.
Proposed Mass Spectrometry Fragmentation Pathway of this compound
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Application Notes & Protocols: Investigating PPAR-γ Upregulation Using Cichoriin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis and plays a critical role in modulating inflammation.[1][2][3] Activation of PPAR-γ has been a key therapeutic target for type 2 diabetes, with synthetic agonists like thiazolidinediones (TZDs) being used clinically.[2][4] However, the quest for novel, safer PPAR-γ modulators has led to the investigation of natural compounds.
Cichoriin, a biocoumarin, has been identified as a compound that upregulates the expression of PPAR-γ.[5] Studies have shown that this compound can increase both the mRNA and protein levels of PPAR-γ, suggesting its potential as a tool for studying PPAR-γ signaling and as a lead compound for developing therapies targeting metabolic disorders and inflammatory conditions.[5] These application notes provide a summary of the effects of this compound on PPAR-γ and detailed protocols for investigating its mechanism of action in a laboratory setting.
Mechanism of Action: this compound and PPAR-γ Signaling
This compound is proposed to act as an agonist or upregulator of PPAR-γ. The activation of PPAR-γ initiates a cascade of events leading to the regulation of target gene expression. Upon activation, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[1][6] This binding event recruits coactivator proteins, which facilitates the transcription of genes involved in various physiological processes, including lipid uptake, adipocyte differentiation, and the suppression of inflammatory pathways like NF-κB.[3][7][8]
Quantitative Data Summary
The following table summarizes the quantitative findings from a study investigating the effect of this compound on PPAR-γ expression in high-fat diet (HFD)-induced obese rats.[5]
| Parameter | Group | Result | Fold Change (vs. HFD) |
| PPAR-γ mRNA Expression | Control | Normal Expression | - |
| HFD | Significantly Decreased | Baseline | |
| HFD + this compound (Low Dose) | Upregulated | Increased | |
| HFD + this compound (High Dose) | Significantly Upregulated | Dose-dependent Increase | |
| HFD + Atorvastatin | Significantly Upregulated | - | |
| PPAR-γ Protein Expression | Control | Normal Expression | - |
| HFD | Significantly Decreased | Baseline | |
| HFD + this compound (Low Dose) | Upregulated | Increased | |
| HFD + this compound (High Dose) | Significantly Upregulated | Dose-dependent Increase | |
| HFD + Atorvastatin | Significantly Upregulated | - |
Note: The study demonstrated a dose-dependent upregulation, with the high dose (100 mg/kg) showing a non-significant difference compared to the atorvastatin group, indicating a strong effect.[5]
Experimental Workflow for In Vitro Analysis
This workflow outlines the key steps to investigate the effect of this compound on PPAR-γ activation and its functional consequences in a 3T3-L1 cell culture model, which is a standard for studying adipogenesis.[9]
Detailed Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation and this compound Treatment
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes and treating them with this compound.[9][10]
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (Growth Medium)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium (DMEM/10% FBS containing 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin)
-
Insulin Medium (DMEM/10% FBS containing 1 µg/mL Insulin)
-
This compound stock solution (dissolved in DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Seeding: Seed 3T3-L1 preadipocytes in culture plates using Growth Medium. Allow cells to grow to 100% confluence (Day 0). It is critical to let the cells remain contact-inhibited for 48 hours post-confluence.
-
Initiation of Differentiation (Day 0): Aspirate the Growth Medium and replace it with Differentiation Medium.
-
This compound Treatment (Day 2): After 48 hours, aspirate the Differentiation Medium. Replace it with Insulin Medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control (DMSO).
-
Maintenance: Replace the medium with fresh Insulin Medium containing this compound or vehicle every 2 days.
-
Maturation: Continue incubation until Day 8-10, by which time mature adipocytes containing visible lipid droplets will have formed. The cells are now ready for analysis.
Protocol 2: RNA Extraction and RT-qPCR for PPAR-γ Gene Expression
This protocol is for quantifying PPAR-γ mRNA levels.
Materials:
-
TRIzol reagent or commercial RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
PPAR-γ specific primers (mouse)
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the this compound-treated mature adipocytes directly in the culture plate using TRIzol or the lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Real-Time qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for PPAR-γ or a housekeeping gene, and the synthesized cDNA.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: Calculate the relative expression of PPAR-γ mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Protocol 3: Protein Extraction and Western Blot for PPAR-γ Protein Expression
This protocol is for quantifying PPAR-γ protein levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-PPAR-γ)
-
Primary antibody (anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-PPAR-γ antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Perform densitometry analysis on the bands and normalize the PPAR-γ signal to the loading control.
Protocol 4: Oil Red O Staining for Adipogenesis Assessment
This protocol is for visualizing and quantifying intracellular lipid accumulation, a functional marker of adipocyte differentiation and PPAR-γ activity.[11][12]
Materials:
-
Phosphate-buffered saline (PBS)
-
10% Formalin solution
-
Oil Red O (ORO) stock solution (0.5% in isopropanol)
-
ORO working solution (60% ORO stock, 40% dH₂O, filtered)
-
Isopropanol (100%)
Procedure:
-
Fixation: Wash the mature adipocytes gently with PBS. Fix the cells by adding 10% formalin and incubating for 30 minutes at room temperature.
-
Washing: Remove the formalin and wash the cells twice with dH₂O.
-
Staining: Remove all water and add the ORO working solution to completely cover the cells. Incubate for 20-30 minutes at room temperature.
-
Washing: Aspirate the ORO solution and wash the cells 3-4 times with dH₂O until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets (which appear as red globules) under a microscope and capture images.
-
Quantification (Optional):
-
After imaging, completely dry the plate.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a plate reader. The absorbance is directly proportional to the amount of lipid accumulation.
-
References
- 1. Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease [mdpi.com]
- 5. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. Impact of Isoorientin on Metabolic Activity and Lipid Accumulation in Differentiated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Cichoriin as a Potential Alpha-Glucosidase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods used to assay the inhibitory effect of cichoriin, a naturally occurring coumarin glycoside, on alpha-glucosidase. This document includes detailed experimental protocols, data presentation, and visualizations to guide researchers in the evaluation of this compound as a potential therapeutic agent for managing postprandial hyperglycemia, a key factor in type 2 diabetes.
Introduction
Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][2] Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby mitigating postprandial blood glucose spikes.[3][4] This mechanism is a validated therapeutic strategy for the management of type 2 diabetes.[3][4]
This compound, a coumarin glycoside found in plants of the Asteraceae family, has demonstrated notable biological activities, including antidiabetic properties.[5] Recent in vitro studies have shown that this compound can significantly inhibit alpha-glucosidase activity, suggesting its potential as a natural alpha-glucosidase inhibitor. Furthermore, this compound has been observed to positively influence glucose metabolism by upregulating key components of the insulin signaling pathway, such as GLUT4, AMPK, and PI3K in skeletal muscle.[5]
These notes provide the necessary protocols to investigate and quantify the alpha-glucosidase inhibitory activity of this compound and to understand its potential mechanism of action.
Data Presentation
The inhibitory effect of this compound on alpha-glucosidase has been quantified in preliminary studies. The available data is summarized in the table below for easy comparison with the standard alpha-glucosidase inhibitor, acarbose. While a specific IC50 value for this compound is not yet widely reported in the literature, the existing data provides a strong basis for further investigation.
| Compound | Concentration | % Inhibition of α-Glucosidase | IC50 Value | Reference |
| This compound | 100 µg/mL | 84.08 ± 0.57 % | Not Reported | [2] |
| Acarbose | - | - | ~195.2 µM | [6] |
Note: The IC50 value for acarbose can vary depending on the specific assay conditions.
Experimental Protocols
This section details the methodologies for conducting an in vitro alpha-glucosidase inhibition assay and for performing kinetic analysis to determine the mode of inhibition.
Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay
This protocol is designed to determine the percentage inhibition of alpha-glucosidase activity by this compound.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
This compound (test compound)
-
Acarbose (positive control)
-
Potassium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 6.8).
-
Dissolve alpha-glucosidase in the phosphate buffer to a final concentration of 0.1 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 1.25 mM.
-
Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired test concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration in the reaction mixture is below 1%.
-
Prepare a stock solution of acarbose in phosphate buffer to be used as a positive control.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the phosphate buffer to each well.
-
Add 10 µL of the this compound solution (or acarbose for positive control, or buffer for blank control) to the respective wells.
-
Add 20 µL of the alpha-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Calculation of Inhibition:
-
The percentage of alpha-glucosidase inhibition is calculated using the following formula:
Where:
-
Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
Protocol 2: Kinetic Analysis of Alpha-Glucosidase Inhibition
This protocol is used to determine the mode of inhibition of this compound on alpha-glucosidase (e.g., competitive, non-competitive, or uncompetitive).
Procedure:
-
Perform the alpha-glucosidase inhibition assay as described in Protocol 1, with the following modifications:
-
Use a range of pNPG substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM).
-
Perform the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.
-
-
Data Analysis:
-
For each this compound concentration, plot the initial velocity (rate of reaction, proportional to absorbance) against the substrate concentration.
-
Create a Lineweaver-Burk plot by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the type of inhibition:
-
Competitive inhibition: Vmax remains unchanged, while Km increases.
-
Non-competitive inhibition: Km remains unchanged, while Vmax decreases.
-
Uncompetitive inhibition: Both Vmax and Km decrease.
-
Mixed inhibition: Both Vmax and Km are altered, but not in a proportional manner.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and the potential signaling pathway affected by this compound.
Caption: Experimental workflow for assaying alpha-glucosidase inhibition.
Caption: Dual action of this compound on glucose metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiisanogenin enhances glucose uptake and lowers blood glucose via insulin signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Insights into the Ameliorative Effect of this compound on Diabetic Rats—Assisted with an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of α-Glucosidase Inhibitors in Cichorium glandulosum Boiss. et Huet Extracts and Study of Interaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low Cichoriin yield during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low cichoriin yield during extraction from Cichorium intybus (chicory).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a bioactive coumarin glycoside found in plants of the Asteraceae family, notably chicory.[1] Extraction can be challenging due to its susceptibility to degradation under certain conditions and the presence of other compounds in the plant matrix that can interfere with its isolation.
Q2: What are the common causes of low this compound yield?
A2: Low yields can stem from several factors including:
-
Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can lead to inefficient extraction.
-
Compound Degradation: this compound, like other glycosides, can be sensitive to pH, temperature, and enzymatic activity, leading to its breakdown during the extraction process.
-
Improper Plant Material Handling: The quality and preparation of the chicory raw material, including drying and grinding, can significantly impact the final yield.
-
Inefficient Post-Extraction Processing: Losses can occur during the concentration and purification steps.
Q3: Which solvent is best for this compound extraction?
A3: Methanol and ethanol-water mixtures are commonly used for extracting coumarins and other phenolic compounds from plant materials.[2] An 80% ethanol concentration has been shown to be effective for extracting bitter principles from chicory, which include coumarins.[3] The optimal solvent will depend on the specific extraction method employed.
Q4: Can advanced extraction techniques improve this compound yield?
A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) can improve efficiency. UAE has been successfully used for extracting various compounds from chicory, often resulting in higher yields in shorter times compared to conventional methods.[3][4] Optimal conditions for UAE of chicory root compounds have been reported with 70% ethanol.[4]
Troubleshooting Guide for Low this compound Yield
This guide addresses specific issues that can lead to low this compound yields and provides actionable solutions.
Issue 1: Lower than expected this compound concentration in the crude extract.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent | Test a range of solvents with varying polarities. Good starting points are methanol, 70-80% ethanol, and acetone-water mixtures.[2] | This compound's glycosidic nature makes it soluble in polar solvents. The optimal polarity may be achieved with an alcohol-water mixture. |
| Suboptimal Temperature | Optimize the extraction temperature. For UAE, temperatures around 35-60°C are often effective.[3][4] For conventional extraction, higher temperatures (e.g., 50-70°C) may be beneficial, but be cautious of degradation. | Higher temperatures can increase solubility and diffusion, but excessive heat can degrade this compound. |
| Insufficient Extraction Time | For UAE, extraction times of 20-60 minutes are typical.[3][4] For maceration, longer periods (e.g., several hours) may be necessary. Perform a time-course experiment to determine the optimal duration. | Incomplete extraction will naturally lead to lower yields. |
| Poor Solid-to-Liquid Ratio | Increase the volume of solvent relative to the plant material. Ratios of 1:20 to 1:40 (g/mL) are common starting points.[3] | A higher solvent volume ensures complete wetting of the plant material and a sufficient concentration gradient to drive extraction. |
| Inadequate Particle Size | Ensure the plant material is finely and uniformly ground. | Smaller particle sizes increase the surface area available for solvent penetration, leading to more efficient extraction. |
Issue 2: Degradation of this compound During Extraction.
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Hydrolysis | 1. Blanching: Briefly treat the fresh plant material with steam or hot water before extraction to denature enzymes. 2. Low Temperature Extraction: Perform the extraction at reduced temperatures (e.g., 4°C) to minimize enzyme activity. 3. Use of Organic Solvents: High concentrations of organic solvents like ethanol can inhibit enzymatic activity. | Chicory plants contain enzymes such as glycosidases that can cleave the glycosidic bond of this compound, converting it to its aglycone and reducing the yield of the target compound.[5] |
| pH Instability | Buffer the extraction solvent to a slightly acidic pH (around 4-6). Avoid strongly acidic or alkaline conditions. | While specific stability data for this compound is limited, related phenolic glycosides are often most stable in mildly acidic conditions.[6] |
| Thermal Degradation | Avoid prolonged exposure to high temperatures. If using heat, shorten the extraction time. Consider using UAE which can be effective at lower temperatures. | Coumarins and their glycosides can be susceptible to thermal degradation. |
Experimental Protocols
Protocol 1: Basic Methanolic Extraction for this compound
This protocol is adapted from a method used for the isolation of this compound for HPLC analysis.[2]
-
Preparation of Plant Material: Lyophilize (freeze-dry) fresh chicory callus tissue and grind to a fine powder.
-
Extraction:
-
Perform an exhaustive extraction of the powdered tissue with methanol.
-
Concentrate the methanolic extract under reduced pressure.
-
-
Liquid-Liquid Partitioning:
-
Resuspend the aqueous residue and partition with chloroform to remove nonpolar compounds.
-
-
Purification (Optional):
-
The aqueous phase containing this compound can be further purified by column chromatography on silica gel using ethyl acetate as the mobile phase, followed by preparative Thin Layer Chromatography (TLC).[2]
-
Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE) of Chicory Root Compounds
This protocol is based on optimized conditions for extracting bitter principles, including coumarins, from chicory root.[3]
-
Preparation of Plant Material: Dry and grind chicory root to a fine powder.
-
Extraction Parameters:
-
Solvent: 80% Ethanol in water
-
Solid-to-Liquid Ratio: 1:33 (g/mL)
-
Ultrasonic Power: 450 W
-
Temperature: 35°C
-
Time: 24 minutes
-
-
Procedure:
-
Combine the powdered chicory root and the 80% ethanol solvent in a beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 24 minutes at 35°C with a power of 450 W.
-
After extraction, filter the mixture to separate the crude extract from the plant debris.
-
The resulting extract can then be concentrated and used for this compound quantification or further purification.
-
Data Presentation
Table 1: Comparison of Optimized Extraction Parameters for Bioactive Compounds from Chicory
| Target Compound(s) | Extraction Method | Solvent | Temperature | Time | Solid:Liquid Ratio | Yield/Result | Reference |
| Bitter Principles | Ultrasonic-Assisted | 80% Ethanol | 35°C | 24 min | 1:33 (g/mL) | 1.18% | [3] |
| Quercetin | Ultrasonic-Assisted | Methanol | - | - | - | 1.37 mg/g | - |
| Quercetin | Ultrasonic-Assisted | Ethanol | - | - | - | 0.77 mg/g | - |
| Quercetin | Ultrasonic-Assisted | Water | - | - | - | 0.40 mg/g | - |
Note: Specific yield data for this compound under varying conditions is limited in the literature. This table provides optimized parameters for related compounds from chicory, which can serve as a starting point for this compound extraction optimization.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield during extraction.
Factors Influencing this compound Extraction and Stability
Caption: Key factors influencing the final yield of this compound during extraction.
References
Technical Support Center: Cichoriin Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with cichoriin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro assays?
A1: this compound is a naturally occurring coumarin glycoside found in plants from the Asteraceae family, such as chicory (Cichorium intybus)[1][2]. It is investigated for various biological activities, including antioxidant, antidiabetic, and cardioprotective effects[3][4]. Like many bioactive compounds, this compound has limited aqueous solubility, which can be a significant hurdle for in vitro studies that are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Based on its chemical properties and common laboratory practices, the following solvents are recommended for preparing this compound stock solutions:
-
Dimethyl sulfoxide (DMSO): A powerful and widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, including this compound[5]. It is miscible with water and cell culture media, making it a common choice for in vitro assays[6].
-
Ethanol (EtOH): this compound is soluble in alcohol[1]. Ethanol is another common solvent used in cell culture experiments. However, some cell lines may be more sensitive to ethanol than to DMSO[6][7].
-
Acetonitrile:Water (50:50): This mixture has been successfully used to prepare this compound solutions for HPLC analysis and can be considered for creating stock solutions[8].
Q3: What is the maximum recommended concentration of solvents like DMSO or ethanol in the final culture medium?
A3: To maintain cell viability and avoid solvent-induced artifacts, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum. While tolerance varies between cell lines, a general guideline is to keep the final DMSO or ethanol concentration at or below 0.5%, and almost always below 1%[9]. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of this compound.
-
Use a Pre-warmed Medium: Adding the stock solution to a pre-warmed (37°C) culture medium can sometimes improve solubility.
-
Increase Mixing: Ensure rapid and thorough mixing of the stock solution into the medium. Vortexing the diluted solution briefly can help.
-
Employ a Step-wise Dilution Protocol: A multi-step protocol involving an intermediate dilution in serum-containing medium can prevent precipitation[9]. (See Protocol 2 for a detailed method).
-
Use Co-solvents or Solubilizing Agents: Techniques like using co-solvents or formulating with biocompatible polymers like PEGs can enhance the solubility of hydrophobic compounds[10].
Troubleshooting Guide
This guide addresses specific problems you might encounter when working with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| This compound powder is not dissolving in the primary solvent (e.g., DMSO). | 1. Insufficient solvent volume.2. Low temperature.3. Compound purity/quality issues. | 1. Increase the solvent volume to create a more dilute stock solution.2. Gently warm the solution in a water bath (e.g., to 37°C) and vortex or sonicate briefly.3. Verify the purity of your this compound from the supplier's certificate of analysis. |
| The prepared stock solution appears cloudy or contains precipitates. | 1. The concentration is above the solubility limit in the chosen solvent.2. The stock solution was stored improperly and has precipitated over time. | 1. Filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).2. Try preparing a less concentrated stock solution.3. If precipitation occurred during storage, try warming and vortexing to redissolve before use. |
| High background toxicity or altered cell morphology is observed in vehicle controls. | 1. The final solvent concentration is too high for the specific cell line being used. | 1. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.2. Reduce the final solvent concentration in your experiments to well below the toxic threshold (ideally ≤0.1%). |
| Experimental results are inconsistent or not reproducible. | 1. Incomplete dissolution of this compound.2. Precipitation of this compound in the culture medium after dilution.3. Degradation of this compound in the stock solution or medium. | 1. Visually inspect your final working solutions under a microscope to check for precipitates before adding them to cells.2. Always prepare fresh dilutions from a clear stock solution immediately before use.3. Follow the multi-step dilution protocol (Protocol 2) to ensure complete solubilization. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble / Poor | [8][11] |
| Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Ethanol | Soluble | [1] |
| Glacial Acetic Acid | Soluble | [1] |
| Acetonitrile:Water (50:50) | Soluble | [8] |
| Ether | Insoluble | [1] |
| Petroleum Ether | Insoluble | [1] |
| Dilute Alkalies | Soluble | [1] |
Table 2: General Recommendations for Maximum Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration | Critical Notes | Reference |
| DMSO | 0.1% - 0.5% | Cell line dependent. Always run a vehicle control. Concentrations >1% are often cytotoxic. | [6][9] |
| Ethanol | 0.1% - 0.5% | Can be more toxic than DMSO for some cell lines. Always run a vehicle control. | [6][7] |
Experimental Protocols
Protocol 1: Standard Preparation of a this compound Stock Solution using DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
-
Calculate Required Mass: this compound has a molecular weight of 340.28 g/mol [2]. To prepare 1 mL of a 10 mM stock solution, you will need: Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 340.28 g/mol = 0.00034028 g = 0.34 mg (It is advisable to prepare a larger volume, e.g., 5 mL, which would require 1.7 mg, to improve weighing accuracy).
-
Weighing: Accurately weigh the required amount of this compound powder into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of high-purity, sterile-grade DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If needed, briefly warm the solution to 37°C in a water bath to aid dissolution.
-
Sterilization (Optional): If required, filter the stock solution through a 0.22 µm PTFE syringe filter into a new sterile vial.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Three-Step Method for Improved Solubilization in Aqueous Media
This protocol is adapted from a method designed for highly hydrophobic compounds and can prevent precipitation when diluting into cell culture media[9].
-
Step 1: Prepare High-Concentration Stock: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in 100% DMSO as described in Protocol 1. Ensure it is fully dissolved.
-
Step 2: Intermediate Dilution in Serum: Pre-warm fetal bovine serum (FBS) to approximately 50°C. Dilute the DMSO stock solution 10-fold into the pre-warmed FBS. For example, add 10 µL of a 10 mM stock to 90 µL of warm FBS to get a 1 mM intermediate solution. Keep this solution warm (e.g., on a heat block at ~40°C). The proteins in the serum can act as carriers and help keep the compound in solution.
-
Step 3: Final Dilution in Culture Medium: Pre-warm your final cell culture medium (e.g., containing 1% FBS) to 37°C. Perform the final dilution of the intermediate solution from Step 2 into the pre-warmed medium to achieve your desired final this compound concentration. For example, to achieve a 10 µM final concentration, you could add 10 µL of the 1 mM intermediate solution to 990 µL of medium. This ensures the final DMSO concentration remains low (e.g., 0.1% in this example).
Visualizations
References
- 1. This compound | 531-58-8 | Benchchem [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
Cichoriin HPLC Analysis Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of cichoriin, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a coumarin glycoside, a type of phenolic compound found in plants like chicory (Cichorium intybus)[1][2]. Its accurate quantification by HPLC is crucial for quality control in herbal medicine, food science, and pharmaceutical research due to its potential biological activities[3].
Q2: What are the typical chemical properties of this compound relevant to HPLC?
A2: this compound is a slightly hydrophilic compound[4]. It possesses a phenolic hydroxyl group, contributing to its acidic nature, with a predicted strongest acidic pKa of 9.69[5]. This means that at a pH below 9.69, the phenolic hydroxyl group will be predominantly in its neutral, protonated form. Understanding its polarity and pKa is key to developing and troubleshooting HPLC methods.
Q3: What is peak tailing in HPLC and why is it a problem?
A3: Peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline. This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reliability of the analysis.
Troubleshooting Guide: this compound HPLC Peak Tailing
Peak tailing in the HPLC analysis of this compound is a common issue that can arise from several factors related to the analyte, mobile phase, stationary phase, and the HPLC system itself. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Problem: The this compound peak in my chromatogram is tailing.
The following sections outline potential causes and their corresponding solutions. A logical troubleshooting workflow is also provided in the diagram below.
Secondary Interactions with the Stationary Phase
This is one of the most common causes of peak tailing for phenolic compounds like this compound.
-
Cause: The phenolic hydroxyl group of this compound can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18). These secondary interactions, in addition to the primary hydrophobic interactions, can lead to peak tailing.
-
Solution 1: Adjust Mobile Phase pH:
-
Lower the pH of the mobile phase to between 2.5 and 4.0 by adding an acidic modifier. This ensures that the silanol groups on the stationary phase are fully protonated (Si-OH) and less likely to interact with the this compound molecule.
-
Recommended Modifier: Add 0.1% - 0.2% formic acid or acetic acid to the aqueous component of the mobile phase[6].
-
-
Solution 2: Use an End-Capped Column:
-
Employ a modern, high-purity, end-capped C18 column. End-capping is a process that covers most of the residual silanol groups with a less reactive functional group, thereby minimizing secondary interactions.
-
-
Solution 3: Increase Ionic Strength of the Mobile Phase:
-
Adding a buffer, such as ammonium formate or ammonium acetate, to the mobile phase can help to mask the residual silanol groups and reduce peak tailing.
-
Mobile Phase and Sample Solvent Mismatch
-
Cause: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion, including tailing.
-
Solution:
-
Ideally, dissolve the this compound standard and sample extracts in the initial mobile phase composition.
-
If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize this effect.
-
Column Overload
-
Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak broadening and tailing.
-
Solution:
-
Reduce the concentration of the sample or decrease the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.
-
Column Degradation or Contamination
-
Cause: Over time, HPLC columns can degrade or become contaminated with strongly retained sample components, leading to a loss of performance and peak tailing. A void at the column inlet can also cause this issue.
-
Solution:
-
Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
-
Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components.
-
Column Replacement: If the performance does not improve after washing, the column may need to be replaced.
-
Instrumental and Extra-Column Effects
-
Cause: Issues within the HPLC system, such as dead volumes in fittings, tubing, or the detector flow cell, can contribute to band broadening and peak tailing.
-
Solution:
-
Check Connections: Ensure all fittings are properly tightened and that the tubing is correctly seated.
-
Minimize Tubing Length: Use the shortest possible length of narrow-bore tubing between the column and the detector.
-
System Maintenance: Regular preventative maintenance of the HPLC system is crucial to minimize these effects.
-
Experimental Protocols
Recommended HPLC Method for this compound Analysis
This method is a good starting point for the analysis of this compound and can be optimized based on your specific instrumentation and sample matrix.
| Parameter | Recommendation |
| Column | C18, end-capped, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.2% Formic Acid[6] |
| Mobile Phase B | Methanol[6] or Acetonitrile[4] |
| Gradient | Isocratic or Gradient (depending on sample complexity) |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 254 nm[6] or 230 nm[4] |
| Injection Volume | 10-20 µL |
| Sample Diluent | Initial mobile phase composition |
A validated isocratic method reported using Acetonitrile:Water (50:50) as the mobile phase[4]. For complex samples, a gradient elution may be necessary to achieve adequate separation from other components.
Protocol for Mobile Phase Preparation (with Acidic Modifier)
-
To prepare 1 liter of Mobile Phase A, measure 998 mL of HPLC-grade water into a clean, graduated cylinder.
-
Carefully add 2 mL of formic acid to the water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solvent.
-
Prepare Mobile Phase B (Methanol or Acetonitrile) and degas similarly.
-
Set the HPLC system to deliver the desired mobile phase composition.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving HPLC peak tailing for this compound.
References
- 1. This compound [drugfuture.com]
- 2. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. asianpubs.org [asianpubs.org]
- 5. hmdb.ca [hmdb.ca]
- 6. Difference analysis of different parts of chicory based on HPLC fingerprint and multi-component content determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cichoriin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Cichoriin in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical effects on cell lines?
A1: this compound is a coumarin glycoside found in plants of the Cichorium genus.[1] It is recognized for its antioxidant and cardioprotective properties.[2] In many cell lines, at lower concentrations, it exhibits cytoprotective effects against oxidative stress.[2] However, like many natural compounds, at higher concentrations, it can induce cytotoxicity.
Q2: What are the common causes of unexpected this compound cytotoxicity in my experiments?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell line is the most common cause.
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO or ethanol, can be toxic to cells, especially at higher final concentrations.
-
Compound Instability: this compound's stability in cell culture media over long incubation periods might be a factor. Degradation products could have different activities.[3][4][5][6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.[8]
-
Oxidative Stress: At high concentrations, some natural compounds can paradoxically induce reactive oxygen species (ROS) production, leading to oxidative stress and cell death.[9][10]
-
Assay Interference: The compound may interfere with the readout of your cytotoxicity assay (e.g., colorimetric or fluorometric assays).
Q3: What is a typical non-cytotoxic concentration range for this compound?
A3: A recent study demonstrated that this compound showed minimal cytotoxicity towards 3T3-L1 and H9c2 cells at concentrations up to 100 μg/mL, maintaining cell viability at approximately 65-67%.[2] However, the optimal concentration is highly dependent on the cell line. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q4: How can I reduce the cytotoxic effects of the solvent used to dissolve this compound?
A4: To minimize solvent-induced cytotoxicity, it is best to dissolve this compound in a minimal amount of a suitable solvent like DMSO or ethanol to create a concentrated stock solution. Subsequently, this stock should be diluted in cell culture media to the final desired concentrations, ensuring the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO).
Troubleshooting Guides
Issue 1: High levels of cell death observed at expected non-toxic concentrations.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Calculation | Double-check all calculations for dilutions and stock solutions. |
| Cell Line Sensitivity | Perform a dose-response curve (e.g., using a wide range of concentrations) to determine the accurate IC50 for your specific cell line. |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of the solvent used in your experiment to assess its individual cytotoxic effect. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock for each experiment. Consider the stability of this compound in your specific cell culture medium over the duration of the experiment.[3][4][5][6][7] |
| Contamination | Check your cell cultures for any signs of microbial contamination. |
Issue 2: Inconsistent results between different cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Different Assay Mechanisms | Be aware that different assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). This compound might affect one parameter more than another.[11] |
| Interference with Assay Reagents | Run a control with this compound in cell-free media with the assay reagents to check for any direct chemical interaction that could alter the results. |
| Timing of Assay | The time point at which you perform the assay after this compound treatment is crucial. A time-course experiment can help identify the optimal time to observe the desired effect. |
Data Presentation
Table 1: Reported IC50 Values for Cichorium intybus Extracts and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Cichorin E (from C. intybus) | MDA-MB-468 (Breast Cancer) | MTT | 85.9 µM | [12] |
| Cichorin E (from C. intybus) | MDA-MB-468 (Breast Cancer) | Crystal Violet | 80.0 µM | [12] |
| Cichorin E (from C. intybus) | SK-N-MC (Ewing's Sarcoma) | MTT | 71.1 µM | [12] |
| Cichorin E (from C. intybus) | SK-N-MC (Ewing's Sarcoma) | Crystal Violet | 56.4 µM | [12] |
| 70% Methanol Extract of C. intybus | HepG2 (Liver Cancer) | SRB | 31.2 µg/mL | [13] |
| 70% Methanol Extract of C. intybus | MCF-7 (Breast Cancer) | SRB | 44.1 µg/mL | [13] |
| 70% Methanol Extract of C. intybus | HCT-116 (Colon Cancer) | SRB | 51.7 µg/mL | [13] |
| Coumarin | HeLa (Cervical Cancer) | Not Specified | 54.2 µM | [14] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Cytoprotective Effect of this compound against Oxidative Stress
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from the IC50 experiment) for a specific pre-incubation period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Introduce an oxidizing agent (e.g., H₂O₂) to the wells, including control wells without this compound pre-treatment.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the positive control group.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the percentage of viable cells in each condition.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to those treated only with the oxidizing agent to evaluate the cytoprotective effect.
Visualizations
Caption: Workflow for Determining the IC50 of this compound.
Caption: Troubleshooting Logic for Unexpected this compound Cytotoxicity.
Caption: Dual Signaling Pathways of this compound in Cell Lines.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cichoriin Interference with Common Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from cichoriin in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assays?
A1: this compound is a coumarin glycoside, a type of natural phenolic compound found in plants such as chicory (Cichorium intybus). Its inherent antioxidant and fluorescent properties are the primary reasons for potential interference in various biochemical assays. These properties can lead to false-positive or false-negative results by directly interacting with assay reagents or detection systems.
Q2: Which types of assays are most susceptible to interference from this compound?
A2: Assays that are particularly susceptible to interference by this compound include:
-
Antioxidant Assays: Due to its potent antioxidant activity, this compound can directly scavenge radicals or reduce metal ions, leading to an overestimation of the antioxidant capacity of a test sample.
-
Enzyme-Linked Immunosorbent Assays (ELISAs) and other Horseradish Peroxidase (HRP)-based assays: Coumarins have been shown to inhibit the activity of HRP, a common enzyme conjugate in ELISAs, which can result in decreased signal and false-negative results.
-
Cell Viability Assays (e.g., MTT, XTT): The reducing potential of this compound can directly convert tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, indicating higher cell viability than is actually present.[1][2]
-
Fluorescence-Based Assays: As a fluorescent molecule itself, this compound can emit light at wavelengths that overlap with the excitation or emission spectra of fluorescent probes used in an assay, causing background interference. It can also quench the fluorescence of other molecules.[3][4]
-
Luciferase Reporter Assays: While direct evidence for this compound is limited, compounds with similar structures can inhibit or stabilize luciferase, leading to inaccurate reporter activity measurements.[5][6][7]
Q3: How can I determine if this compound is interfering with my assay?
A3: The best approach is to run proper controls. This includes:
-
Compound-only control: Run the assay with this compound alone (at the same concentration used in your experiment) but without the biological sample (e.g., cells, enzyme). This will reveal if this compound directly reacts with your assay reagents.
-
Vehicle control: Ensure that the solvent used to dissolve this compound does not interfere with the assay.
-
Spike-and-recovery experiment: Add a known amount of your analyte of interest to a sample containing this compound and measure the recovery. Poor recovery may indicate interference.
-
Orthogonal assays: Confirm your findings using an alternative assay that relies on a different detection principle. For example, if you observe decreased cell viability with an MTT assay, confirm it with a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.
Troubleshooting Guides
Issue 1: Suspected Interference in Antioxidant Assays (e.g., DPPH, ABTS)
Symptoms:
-
Unusually high antioxidant activity is observed.
-
Results are not consistent across different antioxidant assays.
Troubleshooting Steps:
-
Run a this compound-Only Control: Measure the absorbance change of the DPPH or ABTS reagent in the presence of this compound alone. This will quantify its direct radical scavenging activity.
-
Subtract the Blank: Subtract the absorbance value of the this compound-only control from your sample readings.
-
Consider Alternative Assays: Use an assay that measures a different aspect of antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which may be less prone to direct chemical interference.
Issue 2: Reduced Signal in Horseradish Peroxidase (HRP)-Based Assays (e.g., ELISA)
Symptoms:
-
Lower than expected absorbance, fluorescence, or luminescence signal.
-
High variability between replicate wells.
Troubleshooting Steps:
-
Perform an HRP Inhibition Assay: Incubate HRP directly with this compound at various concentrations and then add the HRP substrate (e.g., TMB, Amplex Red). A decrease in signal compared to the control (HRP without this compound) indicates direct inhibition.
-
Increase HRP Concentration: If mild inhibition is observed, increasing the concentration of the HRP-conjugate may overcome the inhibitory effect.
-
Alternative Enzyme Conjugates: Consider using an ELISA kit with a different enzyme conjugate, such as alkaline phosphatase (ALP), which may not be inhibited by coumarins.
-
Sample Dilution: Diluting the sample containing this compound may reduce its concentration to a level where it no longer significantly inhibits HRP, while still allowing for the detection of the target analyte.
Issue 3: Unexpectedly High Cell Viability in MTT or Similar Tetrazolium-Based Assays
Symptoms:
-
Higher absorbance values in treated wells compared to control wells, suggesting increased cell viability.
-
Microscopic examination shows cell death, but the MTT assay indicates high viability.[2]
Troubleshooting Steps:
-
Cell-Free MTT Reduction Assay: Incubate this compound directly with the MTT reagent in cell-free culture medium. The formation of a purple color indicates direct reduction of MTT by this compound.
-
Use an Alternative Viability Assay: Switch to a non-enzymatic viability assay.
-
Trypan Blue Exclusion Assay: A simple, cost-effective method based on membrane integrity.
-
LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells.
-
ATP-Based Assays: Measure cell viability based on the level of intracellular ATP.
-
Crystal Violet Staining: Stains the nuclei of adherent cells, providing a measure of cell number.
-
Issue 4: Inconsistent or High Background in Fluorescence-Based Assays
Symptoms:
-
High background fluorescence in wells containing this compound.
-
Non-linear dose-response curves.
-
Lower than expected fluorescence signal from the probe.
Troubleshooting Steps:
-
Measure this compound's Intrinsic Fluorescence: Scan the fluorescence emission of this compound at the excitation and emission wavelengths of your assay to determine if there is spectral overlap.
-
Fluorescence Quenching Control: Incubate your fluorescent probe with this compound to see if it quenches the fluorescence. A decrease in signal compared to the probe alone indicates quenching.[3][4]
-
Use a Red-Shifted Fluorophore: If spectral overlap is an issue, switch to a fluorescent probe with excitation and emission wavelengths further away from those of this compound.
-
Time-Resolved Fluorescence (TRF): If available, use TRF assays. This compound's fluorescence is short-lived, while the lanthanide-based probes used in TRF have long-lived fluorescence, allowing for temporal separation of the signals.
Data Presentation
Table 1: Reported Antioxidant Activity of this compound and Related Extracts
| Assay | Sample | IC50 / EC50 / Activity | Reference |
| DPPH Radical Scavenging | This compound (100 µg/mL) | 80.71 ± 0.33 % inhibition | [8][9] |
| Metal Chelating Activity | This compound (100 µg/mL) | 74.60 ± 0.39 % inhibition | [8][9] |
| Anti-Lipid Peroxidation | This compound (100 µg/mL) | 87.96 ± 1.01 % inhibition | [8][9] |
| DPPH Radical Scavenging | Red Chicory Extract | EC50: 0.363 mg/mL | [10] |
Table 2: Reported Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 / Activity | Reference |
| Pancreatic Lipase | 84.88 ± 0.53 % inhibition at 100 µg/mL | [8][9] |
| α-Amylase | 74.55 ± 0.46 % inhibition at 100 µg/mL | [8][9] |
| α-Glucosidase | 84.08 ± 0.57 % inhibition at 100 µg/mL | [8][9] |
| Dipeptidyl peptidase-IV (DPP-IV) | 77.78 ± 0.67 % inhibition at 100 µg/mL | [8][9] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
This compound stock solution
-
Cell culture medium (without phenol red)
-
MTT solution (5 mg/mL in PBS)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
An increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct MTT reduction.
Protocol 2: HRP Inhibition Assay
Objective: To assess the direct inhibitory effect of this compound on horseradish peroxidase activity.
Materials:
-
This compound stock solution
-
Horseradish peroxidase (HRP) solution
-
HRP substrate (e.g., TMB, Amplex Red)
-
Assay buffer (e.g., PBS)
-
96-well plate (clear for colorimetric, black for fluorescent)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer in a 96-well plate. Include a vehicle-only control.
-
Add a fixed concentration of HRP to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the HRP substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength over time (kinetic) or at a fixed endpoint.
-
A decrease in the reaction rate or endpoint signal in the presence of this compound indicates HRP inhibition.
Mandatory Visualizations
Caption: Troubleshooting workflow for identifying and mitigating this compound interference.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of fluorescence quenching of coumarin derivatives by 4-hydroxy-TEMPO in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Cichorium intybus L. on the expression of hepatic NF-κB and IKKβ and serum TNF-α in STZ− and STZ+ niacinamide-induced diabetes in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Cichoriin's Antioxidant Power: A Comparative Analysis with Other Coumarins
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature provides a comparative analysis of the antioxidant capacity of cichoriin against other notable coumarin compounds. This guide, designed for researchers, scientists, and professionals in drug development, consolidates experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of key biological pathways.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of coumarins is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals, is a standard metric for comparison. A lower IC50 value indicates a higher antioxidant potency.
This compound is a glycoside of esculetin. The antioxidant activity of esculetin, its aglycone form, has been more extensively studied, providing valuable context for this compound's potential.
The following table summarizes the available quantitative data on the antioxidant capacity of this compound and other selected coumarins.
| Compound | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Notes |
| This compound | DPPH | Not available | Not available | Exhibited 80.71% DPPH radical scavenging at 100 µg/mL[1]. |
| Esculetin | DPPH | 25.18, 40 | ~4.48, 7.12 | This compound is the 7-glucoside of esculetin. IC50 values are reported from different studies[2]. |
| •OH Radical | Not available | 91 | Hydroxyl radical scavenging activity[2]. | |
| O2•− Radical | Not available | 0.6 | Superoxide anion radical scavenging activity[2]. | |
| Esculin | DPPH | 0.141 | ~0.05 | Glycoside form of esculetin[2]. |
| O2•− Radical | Not available | 69.27 | Superoxide anion radical scavenging activity[2]. | |
| NO• Radical | Not available | 8.56 | Nitric oxide radical scavenging activity[2]. | |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 7.1 (approx.) | Not available | One of the most effective scavengers among the tested coumarins in a particular study. |
| Scopoletin | DPPH | Not available | Not available | A natural coumarin with recognized antioxidant properties. |
| Umbelliferone | DPPH | Not available | Not available | Also known as 7-hydroxycoumarin, it shows antioxidant effects by modulating the Nrf2 signaling pathway[3]. |
| Daphnetin | DPPH | Not available | Not available | Known to modulate the Nrf2 signaling pathway and inhibit NF-κB signaling[3]. |
Note: The conversion of µM to µg/mL depends on the molecular weight of the compound and is an approximation.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are crucial for the replication and validation of experimental findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength, typically around 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark[4].
-
Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with a defined volume of the DPPH solution[1]. A control is prepared with the solvent instead of the test compound.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[1][4].
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[4].
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound[4].
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+[5].
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm[5].
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to a larger volume of the ABTS•+ working solution[5].
-
Incubation: The reaction mixture is incubated at room temperature for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm[5].
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the antioxidant.
Mandatory Visualizations
To further elucidate the experimental and biological contexts of antioxidant activity, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
References
- 1. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. brieflands.com [brieflands.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Cichoriin: A Comparative Analysis of its Cardioprotective Effects in H9c2 Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro cardioprotective properties of Cichoriin, with a comparative analysis against other established antioxidants.
This guide provides an objective comparison of the cardioprotective effects of this compound, a naturally occurring coumarin glycoside, against other well-known antioxidant compounds in H9c2 cardiomyocyte cell lines. The data presented is collated from various studies employing a hydrogen peroxide (H₂O₂)-induced oxidative stress model, a common in-vitro methodology to simulate the cellular damage observed in various cardiovascular pathologies.
Comparative Efficacy Against Oxidative Stress
The cardioprotective potential of this compound and alternative compounds was evaluated by assessing key markers of cell viability, cytotoxicity, and antioxidant enzyme activity in H9c2 cells subjected to oxidative stress. The following tables summarize the quantitative data from these studies, providing a direct comparison of their efficacy.
Table 1: Effect on H9c2 Cell Viability (MTT Assay)
| Compound | Concentration | Stressor (H₂O₂) | % Cell Viability (Compared to Stressed Control) | Citation |
| This compound | 100 µg/mL | Not specified | Maintained at 67.40 ± 0.82% (relative to unstressed control) | [1] |
| Quercetin | 50 µM | 500 µM | Increased from 19% to 58 ± 6% | |
| Resveratrol | 10, 20, 50 µM | 100 µM | Dose-dependent increase | |
| N-acetylcysteine (NAC) | Not specified | Not specified | Increased cell viability |
Note: Direct comparative percentages for this compound's protective effect on stressed cells were not available in the primary source. The data indicates its ability to maintain viability under stress.
Table 2: Effect on Lactate Dehydrogenase (LDH) Release
| Compound | Concentration | Stressor (H₂O₂) | Effect on LDH Release | Citation |
| This compound | 100 µg/mL | Inducer of LDH release | Reduced LDH release | [1] |
| Quercetin | Not specified | 600 µM | Attenuated LDH release | |
| N-acetylcysteine (NAC) | Not specified | Not specified | Reduced LDH activity |
Table 3: Modulation of Endogenous Antioxidant Enzymes
| Compound | Concentration | Stressor (H₂O₂) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity | Citation |
| This compound | 100 µg/mL | Inducer of oxidative stress | Restored activity | Restored activity | [1] |
| N-acetylcysteine (NAC) | Not specified | Not specified | Increased total and reduced GSH levels | Not specified |
Signaling Pathways in Cardioprotection
The cardioprotective effects of this compound and other antioxidants are mediated through complex signaling pathways that combat oxidative stress and promote cell survival. Below are diagrams illustrating these pathways.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Experimental Workflow
H9c2 Cell Culture
-
Cell Line: Rat embryonic cardiac myoblasts (H9c2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Induction of Oxidative Stress
-
H9c2 cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).
-
After reaching 70-80% confluency, the culture medium is replaced with a fresh medium containing the desired concentration of the test compound (this compound or alternatives).
-
Following a pre-incubation period, hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration typically ranging from 100 µM to 600 µM to induce oxidative stress.
-
Control groups include untreated cells and cells treated only with H₂O₂.
Cell Viability Assay (MTT Assay)
-
After the treatment period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Cytotoxicity Assay (LDH Assay)
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
A commercially available LDH cytotoxicity assay kit is used to measure the amount of LDH in the culture supernatant.
-
The assay is performed according to the manufacturer's instructions, and the absorbance is read at the recommended wavelength.
Antioxidant Enzyme Activity Assays (SOD and CAT)
-
Superoxide Dismutase (SOD) Activity: Cell lysates are prepared, and SOD activity is measured using a commercial assay kit. This assay is typically based on the inhibition of a reaction that produces a colored product by SOD present in the sample.
-
Catalase (CAT) Activity: Catalase activity in the cell lysates is determined by measuring the rate of H₂O₂ decomposition. This can be monitored spectrophotometrically by the decrease in absorbance at 240 nm.
Conclusion
The available in-vitro data suggests that this compound exhibits significant cardioprotective effects against oxidative stress in H9c2 cardiomyocytes. Its ability to preserve cell viability, reduce cytotoxicity, and restore the activity of key antioxidant enzymes positions it as a promising candidate for further investigation in the development of novel cardioprotective therapies.[1] While direct comparative studies are limited, the data presented in this guide allows for an initial assessment of its potential relative to other established antioxidant compounds like Quercetin, Resveratrol, and N-acetylcysteine. Further research is warranted to elucidate the precise molecular mechanisms underlying this compound's action and to validate these findings in more complex pre-clinical models.
References
A Comparative Guide to Cichoriin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the current understanding of cichoriin metabolism across different species. While direct comparative pharmacokinetic studies on this compound are limited, this document synthesizes available data on its metabolic pathways, the metabolism of its aglycone, esculetin, and general principles of coumarin metabolism to infer potential species-specific variations.
Data Presentation
Due to the scarcity of published quantitative pharmacokinetic data for this compound across different species, a direct comparative table of parameters such as bioavailability, half-life, and clearance is not currently feasible. Instead, the following table summarizes the known and inferred metabolic pathways of this compound and its aglycone, esculetin.
| Species | Compound | Metabolic Pathway | Key Enzymes/Reactions | Known/Inferred Metabolites | Citation |
| General (Inferred) | This compound | Hydrolysis of the glycosidic bond to its aglycone. | Glycosidases (e.g., β-glucosidase) in the intestine and potentially by gut microbiota. | Esculetin (aglycone) | [1] |
| Rat | Esculetin (aglycone of this compound) | Glucuronidation of the hydroxyl groups. O-methylation. | UDP-glucuronosyltransferases (UGTs). Catechol-O-methyltransferase (COMT). | Esculetin-glucuronide, Scopoletin (7-hydroxy-6-methoxycoumarin), Isoscopoletin (6-hydroxy-7-methoxycoumarin) | [1][2] |
| Pig | This compound (as a component of Chicory Root) | Potential for metabolism by Cytochrome P450 enzymes. | CYP1A2, CYP2A, CYP2E1 (upregulated by chicory root feeding). | Specific this compound metabolites not identified, but alteration of CYP enzymes suggests a role in metabolism. | [3] |
| Human (Inferred from Coumarin Metabolism) | This compound/Esculetin | Likely extensive first-pass metabolism, primarily through glucuronidation. | UGTs. | Esculetin-glucuronide. | [4][5] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are protocols derived from studies on this compound and related compounds.
In Vivo Study of this compound's Bioactivity in Rats
This protocol is based on a study investigating the effects of this compound on high-fat diet-induced obesity in rats[6][7][8].
-
Animal Model: Male albino Wistar rats.
-
Acclimatization: Animals are housed under standard laboratory conditions for a week prior to the experiment.
-
Induction of Condition: Obesity is induced by feeding a high-fat diet for a specified period.
-
Dosing:
-
Vehicle: The vehicle for this compound administration is typically not specified in the abstract but would likely be an aqueous solution or suspension.
-
Administration Route: Oral gavage.
-
Dose Levels: 50 mg/kg and 100 mg/kg body weight, administered daily.
-
-
Sample Collection:
-
Blood samples are collected for biochemical analysis (e.g., triglycerides, total cholesterol, liver enzymes).
-
Tissues (e.g., liver, adipose tissue) are collected for histopathology and molecular analysis (e.g., mRNA and protein expression).
-
-
Analytical Methods:
-
Serum biochemical parameters are measured using standard enzymatic colorimetric methods.
-
Gene and protein expression are analyzed by RT-PCR and Western blotting, respectively.
-
Analytical Method for this compound Quantification
This protocol is based on a study describing an HPLC method for the determination of this compound[9].
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.
-
Detection: UV detection at multiple wavelengths, including 215, 230, 290, and 350 nm.
-
Sample Preparation:
-
Extraction: Methanolic extraction from the biological matrix.
-
Purification: The extract is concentrated, and the aqueous residue is partitioned with a solvent like chloroform. Further purification can be achieved by column chromatography on silica gel followed by preparative thin-layer chromatography (TLC).
-
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and recovery.
Mandatory Visualization
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vivo this compound Study
Caption: General experimental workflow for an in vivo study of this compound.
References
- 1. Esculetin: A review of its pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aesculetin - Wikipedia [en.wikipedia.org]
- 3. In vivo effect of dried chicory root (Cichorium intybus L.) on xenobiotica metabolising cytochrome P450 enzymes in porcine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
A Head-to-Head Comparison of Cichoriin and Aesculetin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cichoriin and Aesculetin are two naturally occurring coumarin compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Aesculetin (also known as Esculetin) is a dihydroxycoumarin found in various plants, including those from the Asteraceae and Oleaceae families.[1][2] this compound is the 7-O-glucoside of Aesculetin, meaning it is an Aesculetin molecule with a glucose group attached.[3][4] This structural relationship often leads to differences in solubility, bioavailability, and bioactivity. This guide provides a head-to-head comparison of their biological effects, supported by experimental data, to aid researchers in their exploration of these promising phytochemicals.
Quantitative Bioactivity Data
The following tables summarize the comparative bioactivities of this compound and Aesculetin based on available in vitro and in vivo data.
Table 1: Anti-inflammatory and Antioxidant Activity
| Bioactivity | This compound | Aesculetin | Key Findings & Citations |
| DPPH Radical Scavenging | 80.71% inhibition at 100 µg/mL | Strong scavenging activity (concentration-dependent) | This compound shows potent antioxidant activity.[5] Aesculetin is a well-documented antioxidant, activating the Nrf2 pathway.[6][7][8] |
| Anti-Lipid Peroxidation | 87.96% inhibition at 100 µg/mL | Protects against t-BHP induced oxidative stress | Both compounds effectively inhibit lipid peroxidation, a key marker of oxidative stress.[5][7] |
| Nitric Oxide (NO) Production | Data not available | Concentration-dependent inhibition in LPS-activated macrophages | Aesculetin is a potent inhibitor of NO production, a key mediator of inflammation.[6][9][10] |
| Pro-inflammatory Cytokines | Data not available | Significant inhibition of TNF-α and IL-6 secretion in vitro and in vivo | Aesculetin demonstrates strong anti-inflammatory effects by suppressing key cytokine production.[9][11][12] |
Table 2: Antidiabetic and Anti-obesity Activity
| Bioactivity | This compound | Aesculetin | Key Findings & Citations |
| Blood Glucose Lowering | Significantly lowered in HFD/STZ-induced diabetic rats (50 & 100 mg/kg) | Significantly lowered in diabetic mice and rats (10-100 mg/kg) | Both compounds exhibit potent antihyperglycemic effects in animal models of diabetes.[3][6][13] |
| Insulin Levels | Increased serum insulin in diabetic rats | Increased plasma insulin in diabetic rats | Both compounds appear to improve beta-cell function or insulin sensitivity.[3][6] |
| α-Amylase Inhibition | 74.55% inhibition at 100 µg/mL | Data not available | This compound effectively inhibits this key carbohydrate-digesting enzyme.[5] |
| α-Glucosidase Inhibition | 84.08% inhibition at 100 µg/mL | Data not available | This compound shows strong inhibition, suggesting it can delay carbohydrate absorption.[5] |
| Body Weight Regulation | Suppressed body-weight gain in HFD-induced obese rats | Decreased BMI in obese diabetic rats | Both compounds show potential in managing obesity, a common comorbidity with diabetes.[13][14] |
Table 3: Anticancer Activity
| Bioactivity | This compound | Aesculetin | Key Findings & Citations |
| Cell Proliferation | Minimal cytotoxicity to normal cells (H9c2) at 100 µg/mL | Dose- and time-dependent inhibition in various cancer cell lines (gastric, colorectal, etc.) | Aesculetin shows significant antiproliferative effects against cancer cells, while this compound appears less cytotoxic to non-cancerous cells.[5][6][15] |
| Apoptosis Induction | Data not available | Induces apoptosis via mitochondrial pathway (Bax/Bcl-2 ratio, Caspase activation) | Aesculetin is a potent inducer of programmed cell death in cancer cells.[6][15] |
| Cell Cycle Arrest | Data not available | Induces G2/M or G0/G1 phase arrest in various cancer cell lines | Aesculetin can halt the proliferation of cancer cells by disrupting the cell cycle.[6][15] |
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and Aesculetin are mediated through their modulation of several key cellular signaling pathways.
Aesculetin: Anti-inflammatory Signaling
Aesculetin exerts its potent anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[8][9][11] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), these pathways trigger the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS. Aesculetin's inhibition of these pathways effectively dampens the inflammatory response.
Caption: Aesculetin inhibits inflammatory responses by blocking NF-κB and MAPK pathways.
This compound: Antidiabetic Signaling
This compound has been shown to improve glucose metabolism by upregulating key proteins in the insulin signaling pathway, including PI3K and AMPK.[3] Activation of this pathway ultimately leads to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake from the bloodstream into skeletal muscle and adipose tissue.
Caption: this compound promotes glucose uptake by activating the PI3K/Akt and AMPK pathways.
Aesculetin: Anticancer Signaling
In cancer cells, Aesculetin has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[15] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By blocking this pathway, Aesculetin can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth.
Caption: Aesculetin inhibits cancer cell growth by blocking the PI3K/Akt/mTOR pathway.
Experimental Protocols
The data presented in this guide are based on established scientific methodologies. Below are summaries of the key experimental protocols used to assess the bioactivities of this compound and Aesculetin.
General Experimental Workflow
A typical workflow for evaluating the bioactivity of these compounds involves several stages, from initial cell-based assays to more complex animal models, followed by mechanistic studies.
Caption: General workflow for assessing the bioactivity of this compound and Aesculetin.
Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of this compound or Aesculetin for a specified period (e.g., 24, 48 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.[15]
-
Anti-inflammatory Assays (NO and Cytokine Measurement)
-
Principle: To quantify the inhibitory effect of the compounds on the production of key inflammatory mediators.
-
Methodology:
-
Macrophage cells (e.g., RAW 264.7) are cultured in plates.
-
Cells are pre-treated with this compound or Aesculetin for a short period (e.g., 1-2 hours).
-
Inflammation is induced by adding an inflammatory stimulus like LPS.
-
Nitric Oxide (NO) Measurement: After incubation (e.g., 24 hours), the culture supernatant is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.[6][9]
-
Cytokine Measurement (TNF-α, IL-6): The levels of secreted cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9][11]
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Methodology:
-
Following treatment, cells or tissues are lysed to extract total proteins.
-
Protein concentration is determined using an assay like the BCA assay.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., p-NF-κB, Akt, β-actin).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the bands corresponds to the level of protein expression.[3][15][16]
-
Animal Models
-
High-Fat Diet (HFD) / Streptozotocin (STZ)-Induced Diabetes Model:
-
Rodents are fed a high-fat diet for several weeks to induce insulin resistance.
-
A low dose of STZ, a chemical toxic to pancreatic β-cells, is then administered to induce hyperglycemia.
-
Diabetic animals are then treated orally with this compound or Aesculetin daily for several weeks.
-
Parameters such as blood glucose, serum insulin, lipid profiles, and body weight are monitored throughout the study. At the end of the study, tissues are collected for histopathological and molecular analysis.[3][13]
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model:
-
Mice are given DSS in their drinking water for several days to induce acute intestinal inflammation, mimicking ulcerative colitis.
-
Animals are concurrently treated with Aesculetin.
-
Disease activity is monitored by tracking body weight, stool consistency, and rectal bleeding.
-
At the end of the experiment, colon tissues are collected to measure length, myeloperoxidase (MPO) activity (a marker of neutrophil infiltration), and cytokine levels.[9]
-
Conclusion
Both this compound and its aglycone, Aesculetin, exhibit a remarkable range of beneficial bioactivities. Aesculetin appears to be a particularly potent anti-inflammatory and anticancer agent, with well-defined inhibitory effects on the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.[9][15] this compound, on the other hand, shows significant promise in the management of metabolic disorders, demonstrating robust antidiabetic and anti-obesity effects, likely mediated through the activation of the PI3K/AMPK signaling pathways.[3][14] The presence of the glucose moiety in this compound may influence its absorption, distribution, and mechanism of action, potentially contributing to its distinct bioactivity profile compared to Aesculetin. Further head-to-head studies are warranted to directly compare their efficacy and bioavailability for specific therapeutic applications. This guide provides a foundational overview to support such future research and development efforts.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 3. Mechanistic Insights into the Ameliorative Effect of this compound on Diabetic Rats—Assisted with an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological activities of esculin and esculetin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Activities and Synthesis of Esculetin and Its Derivatives: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant and anti‑inflammatory effects of esculin and esculetin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Aesculetin exhibited anti-inflammatory activities through inhibiting NF-кB and MAPKs pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Evaluating Anti-Diabetic Effect of Courmarin Derivative Aesculetin in Rats with Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Naturally occurring aesculetin coumarin exerts antiproliferative effects in gastric cancer cells mediated via apoptotic cell death, cell cycle arrest and targeting PI3K/AKT/M-TOR signalling pathway | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 16. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cichoriin's Effect on Oxidative Stress Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cichoriin's performance in mitigating oxidative stress with supporting experimental data. It is designed to offer a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of this natural coumarin glycoside.
Comparative Performance of this compound on Oxidative Stress Markers
This compound has demonstrated significant efficacy in modulating key markers of oxidative stress in preclinical models. Its performance, particularly in in-vivo settings, is comparable to established therapeutic agents used in models of metabolic disease-induced oxidative stress.
In Vivo Comparative Data: this compound vs. Atorvastatin
In a study involving high-fat diet (HFD)-induced obesity in rats, a model known to induce systemic oxidative stress, this compound was compared to the standard lipid-lowering drug, Atorvastatin. The results highlight this compound's potent antioxidant effects.
Table 1: Effect of this compound vs. Atorvastatin on Hepatic and Renal Oxidative Stress Markers
| Marker | HFD Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Atorvastatin (10 mg/kg) | Normal Control |
| Hepatic MDA (nmol/g tissue) | 28.13 ± 1.25 | 20.45 ± 0.98 | 15.88 ± 0.75, | 16.21 ± 0.81*, | 10.33 ± 0.51 |
| Renal MDA (nmol/g tissue) | 22.56 ± 1.11 | 17.91 ± 0.85 | 14.02 ± 0.69, | 14.35 ± 0.72*, | 9.17 ± 0.46 |
| Hepatic GSH (mg/g tissue) | 3.45 ± 0.17 | 4.89 ± 0.23 | 6.12 ± 0.30, | 5.98 ± 0.29*, | 7.82 ± 0.38 |
| Renal GSH (mg/g tissue) | 2.88 ± 0.14 | 3.91 ± 0.19 | 4.95 ± 0.24, | 4.87 ± 0.23*, | 6.24 ± 0.31 |
Data adapted from a 2022 study on HFD-induced obesity in rats.[1][2] Values are presented as mean ± SEM.
- Statistically significant difference from the HFD control group (p < 0.05).
- Statistically significant improvement compared to the this compound (50 mg/kg) group (p < 0.05).
The data indicates that this compound, particularly at a dose of 100 mg/kg, significantly reduces the lipid peroxidation marker, malondialdehyde (MDA), and elevates the levels of the key endogenous antioxidant, reduced glutathione (GSH), in both liver and kidney tissues.[1][2] Notably, the high dose of this compound exhibited a therapeutic effect comparable to that of Atorvastatin in this model.[1][2]
In Vitro Antioxidant Activities
In addition to its in vivo efficacy, this compound has demonstrated potent antioxidant properties in various in vitro assays. These assays directly measure its capacity to neutralize free radicals and inhibit lipid peroxidation.
Table 2: In Vitro Antioxidant Profile of this compound
| Assay | Activity of this compound (at 100 µg/mL) |
| DPPH Radical Scavenging | 80.71 ± 0.33% |
| Metal Chelation | 74.60 ± 0.39% |
| Anti-Lipid Peroxidation | 87.96 ± 1.01% |
*Data from a 2025 study examining this compound's in-vitro antioxidant and cardioprotective properties.[3][4]
These findings underscore this compound's intrinsic antioxidant capabilities, which likely contribute to its observed in vivo effects.[3][4]
Signaling Pathways Modulated by this compound
The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system. While direct evidence for this compound is still emerging, studies on closely related compounds, such as chicoric acid, and this compound's own effects on downstream markers strongly suggest the involvement of the Nrf2 pathway.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of antioxidant enzymes.
The proposed mechanism involves:
-
Activation by Oxidative Stress: Increased intracellular reactive oxygen species (ROS) trigger signaling cascades.
-
Nrf2 Dissociation: Nrf2 is released from its inhibitor, Keap1.
-
Nuclear Translocation: Nrf2 moves into the nucleus.
-
ARE Binding & Gene Transcription: Nrf2 binds to the ARE, leading to the upregulation of antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in Glutathione (GSH) synthesis and regeneration.
Studies on chicoric acid, a major component of chicory, have shown that it can ameliorate oxidative stress by promoting the Keap1/Nrf2 signaling pathway.[5] It is highly probable that this compound exerts its effects through a similar mechanism.
Caption: Proposed Nrf2 Signaling Pathway Activation by this compound.
Key Experimental Protocols
For independent validation and comparative studies, detailed and standardized protocols are crucial. Below are methodologies for key assays used to measure the oxidative stress markers mentioned in this guide.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
This protocol determines lipid peroxidation by measuring MDA, which reacts with thiobarbituric acid (TBA) to form a colored adduct.
Materials:
-
Tissue homogenate (or plasma/serum)
-
1.15% (w/v) Potassium Chloride (KCl)
-
0.2 M Phosphate buffer (pH 7.4)
-
10% (w/v) Trichloroacetic acid (TCA)
-
0.67% (w/v) Thiobarbituric acid (TBA)
-
n-butanol
-
Spectrophotometer
Procedure:
-
Prepare a 10% tissue homogenate in ice-cold 1.15% KCl.
-
Centrifuge the homogenate at 3000 rpm for 10 minutes at 4°C.
-
To 0.5 mL of the supernatant, add 3 mL of 0.2 M phosphate buffer (pH 7.4).
-
Add 1 mL of 10% TCA and mix thoroughly.
-
Add 1.5 mL of 0.67% TBA and mix.
-
Incubate the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature and add 4 mL of n-butanol.
-
Shake vigorously and then centrifuge at 3000 rpm for 10 minutes.
-
Aspirate the upper butanol layer and measure its absorbance at 532 nm.
-
Calculate MDA concentration using an extinction coefficient of 1.56 x 105 M-1cm-1 and express as nmol/mg protein.
Caption: Experimental Workflow for the TBARS (MDA) Assay.
Measurement of Superoxide Dismutase (SOD) Activity
This assay is based on the ability of SOD to inhibit the auto-oxidation of pyrogallol.
Materials:
-
Tissue homogenate supernatant
-
50 mM Tris-HCl buffer (pH 8.2)
-
1 mM Diethylenetriaminepentaacetic acid (DTPA)
-
24 mM Pyrogallol (prepared in 10 mM HCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.8 mL of 50 mM Tris-HCl buffer with 1 mM DTPA.
-
Add 100 µL of the tissue supernatant to the reaction mixture.
-
Initiate the reaction by adding 100 µL of 24 mM pyrogallol.
-
Immediately measure the change in absorbance at 420 nm for 3 minutes at 1-minute intervals.
-
A control is run simultaneously without the tissue supernatant.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of pyrogallol auto-oxidation. Express results as Units/mg protein.
Measurement of Catalase (CAT) Activity
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
Materials:
-
Tissue homogenate supernatant
-
50 mM Phosphate buffer (pH 7.0)
-
30 mM Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
Set up a quartz cuvette with 1.95 mL of 50 mM phosphate buffer.
-
Add 50 µL of the tissue supernatant.
-
Initiate the reaction by adding 1.0 mL of 30 mM H₂O₂.
-
Measure the decrease in absorbance at 240 nm for 1 minute.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M-1cm-1.
-
Express catalase activity as µmoles of H₂O₂ decomposed/min/mg protein.
Conclusion
The available data strongly supports the role of this compound as a potent agent in mitigating oxidative stress. Its efficacy is comparable to that of standard therapeutic agents in preclinical models of metabolic disease. The mechanism of action likely involves not only direct antioxidant activity but also the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. The provided standardized protocols for key oxidative stress markers will facilitate the independent validation and further comparative investigation of this compound's therapeutic potential. These findings warrant further exploration of this compound as a novel candidate for the development of drugs targeting oxidative stress-related pathologies.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. This compound, a Biocoumarin, Mitigates Oxidative Stress and Associated Adverse Dysfunctions on High-Fat Diet-Induced Obesity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nwlifescience.com [nwlifescience.com]
- 4. This compound, a coumarin glycoside with antidiabetic effect and cardioprotective activity against H2O2 induced oxidative stress in H9c2 cells: in-vitro and in-silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chicoric acid supplementation ameliorates cognitive impairment induced by oxidative stress via promotion of antioxidant defense system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
